molecular formula C11H9BrN2O B2481652 (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine CAS No. 383148-29-6

(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine

Cat. No.: B2481652
CAS No.: 383148-29-6
M. Wt: 265.11
InChI Key: JPXZGYVDOGUZBO-MDWZMJQESA-N
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Description

(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine is a synthetic organic compound that features a bromophenyl group attached to a pyrrole ring, with an N-hydroxymethanimine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of N-Hydroxymethanimine: This step involves the reaction of the pyrrole derivative with hydroxylamine under acidic or basic conditions to form the N-hydroxymethanimine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the N-hydroxymethanimine to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the bromophenyl group and the N-hydroxymethanimine moiety suggests that it could interact with biological targets, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine would depend on its specific interactions with molecular targets. The compound could potentially bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a chlorine atom instead of bromine.

    (E)-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a fluorine atom instead of bromine.

    (E)-1-[1-(4-methylphenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine lies in the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions and effects.

Properties

IUPAC Name

(NE)-N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXZGYVDOGUZBO-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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